(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . These methods result in the formation of stable crystalline solids that can be used in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of this compound in large quantities. The stability of the crystalline solids formed during synthesis makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of protecting groups.
Reduction: Reduction reactions can be performed to remove the protecting groups, revealing the amino functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield deprotected amino acids, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid involves the protection and deprotection of amino groups. The Fmoc and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, these protecting groups can be removed under specific conditions, revealing the free amino groups for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid apart is its specific structure, which allows for precise control over peptide synthesis. The combination of Fmoc and Boc protecting groups provides a high degree of stability and selectivity during chemical reactions, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C24H26N2O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-24(2,3)33-23(31)26-20(27)12-19(21(28)29)25-22(30)32-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,25,30)(H,28,29)(H,26,27,31)/t19-/m0/s1 |
InChI Key |
STWCZHJAEIQKLX-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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